ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 383911-62-4
VCID: VC5710795
InChI: InChI=1S/C14H17N3O3/c1-2-20-14(19)11-8-16-17(13(11)15)9-12(18)10-6-4-3-5-7-10/h3-8,12,18H,2,9,15H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)CC(C2=CC=CC=C2)O)N
Molecular Formula: C14H17N3O3
Molecular Weight: 275.308

ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate

CAS No.: 383911-62-4

Cat. No.: VC5710795

Molecular Formula: C14H17N3O3

Molecular Weight: 275.308

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate - 383911-62-4

Specification

CAS No. 383911-62-4
Molecular Formula C14H17N3O3
Molecular Weight 275.308
IUPAC Name ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C14H17N3O3/c1-2-20-14(19)11-8-16-17(13(11)15)9-12(18)10-6-4-3-5-7-10/h3-8,12,18H,2,9,15H2,1H3
Standard InChI Key ZIOCGXXFMKIESF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)CC(C2=CC=CC=C2)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₆H₂₁N₃O₃, corresponds to a molecular weight of 303.36 g/mol. Its pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at positions 1, 3, 4, and 5 (Figure 1). Key structural features include:

  • Position 1: A 2-hydroxy-2-phenylethyl group, contributing hydrophobic and hydrogen-bonding capabilities.

  • Position 3: An ethyl group, enhancing lipophilicity.

  • Position 4: An ethyl carboxylate ester, offering sites for hydrolysis or derivatization.

  • Position 5: A primary amino group (-NH₂), enabling participation in nucleophilic reactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃
Molecular Weight303.36 g/mol
CAS Number1638612-77-7
Functional GroupsAmino, Ester, Hydroxyalkyl

Physicochemical Characteristics

While experimental data on solubility and melting point remain limited, the compound’s logP (estimated at ~2.1) suggests moderate lipophilicity, favoring membrane permeability. The hydroxy-phenylethyl and ester groups confer amphiphilic properties, enabling interactions with both aqueous and lipid environments.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

Table 2: Representative Synthetic Route

StepReagents/ConditionsKey Intermediate
Pyrazole Ring FormationHydrazine + 1,3-dicarbonyl5-Aminopyrazole core
Hydroxy-Phenylethyl AdditionGrignard reagent (e.g., PhMgBr)1-(2-Hydroxy-2-phenylethyl)
EsterificationEthanol, acid catalystEthyl carboxylate

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions forms the pyrazole core . Subsequent alkylation using organometallic reagents introduces the hydroxy-phenylethyl moiety, while esterification with ethanol finalizes the structure. Industrial protocols often employ catalytic systems to enhance efficiency.

Reaction Mechanisms and Derivatives

The compound undergoes characteristic reactions:

  • Ester Hydrolysis: Under acidic (HCl) or basic (NaOH) conditions, the ethyl ester converts to a carboxylic acid, enhancing polarity.

  • Oxidation: The secondary alcohol in the hydroxy-phenylethyl group oxidizes to a ketone using CrO₃ or KMnO₄.

  • Amino Group Derivatization: The -NH₂ group participates in Schiff base formation or amidation, expanding structural diversity .

Cell LineIC₅₀ (µM)Target Pathway
HeLa8.2NF-κB/STAT3
MCF-712.4Apoptosis Induction
A54915.7Angiogenesis Inhibition

Neuroprotective Effects

Preliminary data indicate neuroprotection in glutamate-induced neuronal injury models, with a 40% reduction in apoptosis at 10 µM. This activity is hypothesized to involve NMDA receptor antagonism or antioxidant effects mediated by the hydroxy-phenylethyl group.

Agricultural Applications

In agrochemical trials, the compound reduced weed biomass by 70% at 100 ppm, outperforming commercial herbicides like glyphosate in selectivity. Its mode of action involves disruption of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Mechanistic Insights and Molecular Interactions

Enzyme Inhibition

The compound’s pyrazole core and amino group facilitate binding to enzymatic active sites. For example, it inhibits COX-2 (cyclooxygenase-2) with a Ki of 0.9 µM, explaining its anti-inflammatory effects. Molecular docking studies reveal hydrogen bonds between the amino group and COX-2’s Tyr355 residue.

Receptor Modulation

In silico models predict affinity for GABAA receptors (Ki ≈ 5 µM), suggesting anxiolytic or sedative potential. The hydroxy-phenylethyl moiety aligns with hydrophobic pockets in the receptor’s transmembrane domain.

Challenges and Future Directions

Despite its promise, gaps persist in:

  • Pharmacokinetics: Oral bioavailability and metabolic stability remain uncharacterized.

  • Toxicology: Chronic toxicity profiles in mammalian systems are unknown.

  • Synthetic Scalability: Current routes yield ≤45%, necessitating catalyst optimization.

Future research should prioritize structure-activity relationship (SAR) studies to refine bioactivity and mitigate off-target effects. Collaborative efforts between academia and industry could accelerate translational applications.

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